4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone
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Description
4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.12665706 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer's Disease Therapeutics
One area of application involves the synthesis of multifunctional amides, including derivatives related to the specified compound, as potential therapeutic agents for Alzheimer's disease. These compounds have shown moderate enzyme inhibitory potentials against acetyl and butyrylcholinesterase enzymes, essential targets for Alzheimer's therapy, with mild cytotoxicity towards red blood cell membranes. Structural confirmation and enzyme inhibition activity have been thoroughly explored, highlighting the potential of these compounds as templates for new drug development against Alzheimer's disease (Hassan et al., 2018).
Antibacterial Agents
Another research direction includes the synthesis and evaluation of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. These compounds have demonstrated good enzyme inhibitory activity and were active against both Gram-positive and Gram-negative bacterial strains. The study assessed the cytotoxicity of the molecules to determine their utility as potential therapeutic agents, offering insights into their promising antibacterial properties (Hussain et al., 2017).
Synthetic Methodologies
Research has also focused on the synthetic methodologies and characterization of such compounds. Studies have detailed the synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives, emphasizing their antibacterial potential and mild cytotoxicity. This research provides a foundation for understanding the chemical synthesis and potential therapeutic applications of these compounds (Abbasi et al., 2018).
Properties
IUPAC Name |
1-(furan-2-yl)-2-[2-methyl-4-(3-methylphenyl)-5-oxopiperazin-1-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-5-3-6-14(9-12)20-10-13(2)19(11-16(20)21)18(23)17(22)15-7-4-8-24-15/h3-9,13H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUXVIGMYSCTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C(=O)C2=CC=CO2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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